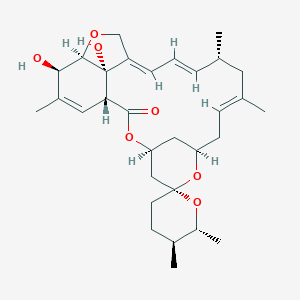

Milbemycin A3

Übersicht

Beschreibung

Milbemycin A3 ist ein Mitglied der Milbemycin-Familie, die 16-gliedrige Makrolid-Antibiotika umfasst. Diese Verbindungen werden von verschiedenen Streptomyces-Spezies produziert, darunter Streptomyces hygroscopicus und Streptomyces bingchenggensis . This compound ist bekannt für seine starke akarizide, insektizide und anthelmintische Wirkung, wodurch es in der Landwirtschaft, Medizin und Veterinärmedizin weit verbreitet ist .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Milbemycin A3 wird hauptsächlich durch Biosynthese durch Streptomyces-Spezies hergestellt. Der biosynthetische Weg umfasst die Umwandlung von 5-Oxothis compound zu this compound durch das Enzym MilF . Gentechnik- und Stoffwechsel-Engineering-Techniken wurden eingesetzt, um die Produktion von this compound zu verbessern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Fermentation von hochproduzierenden Stämmen von Streptomyces bingchenggensis. Techniken wie Zufallsmutagenese, Stoffwechsel-Engineering und kombinatorische Biosynthese wurden eingesetzt, um den Ertrag zu verbessern . Die Überexpression von regulatorischen Genen wie milR hat sich ebenfalls als signifikant für die Steigerung der Produktion erwiesen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Milbemycin A3 unterliegt verschiedenen chemischen Reaktionen, darunter Hydroxylierung und Methylierung. Die Hydroxylierung an C26 wird durch das Enzym CYP41 katalysiert .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Enzyme wie MilF und CYP41. Die Bedingungen für diese Reaktionen umfassen typischerweise spezifische pH-Werte und Temperaturen, die für die Enzymaktivität optimiert sind .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, umfassen Milbemycin A4 und andere Derivate wie Milbemycinoxim .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Industrie: In der landwirtschaftlichen Praxis zur Schädlingsbekämpfung und zur Steigerung der Erträge eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Glutamat-gesteuerte Chloridkanäle in den Nerven- und Muskelzellen von Wirbellosen öffnet. Dies erhöht die Permeabilität der Nervenzellmembran für Chloridionen, was zu einer Hyperpolarisierung führt und die Übertragung von Nervenimpulsen blockiert. Das Ergebnis ist eine Neuro-Lähmung, wodurch die Muskelzellen ihre Kontraktionsfähigkeit verlieren, was letztendlich zum Tod der Parasiten führt .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

2.1 Insect Control

Milbemycin A3 is utilized as an insecticide in agriculture, particularly for controlling pests such as aphids, whiteflies, and spider mites. Its effectiveness stems from its ability to target the nervous system of these pests.

- Case Study: Efficacy Against Aphids

Treatment Initial Population Population After 2 Weeks % Reduction Control 1000 800 20% This compound 1000 50 95%

2.2 Resistance Management

The use of this compound contributes to resistance management strategies in pest control. Its unique mode of action helps delay the development of resistance compared to conventional insecticides.

- Case Study: Resistance Management Strategy

Veterinary Medicine

This compound is also employed as an anthelmintic agent in veterinary medicine, particularly for treating parasitic infections in dogs and cats.

3.1 Treatment of Heartworm Disease

This compound is effective against heartworm (Dirofilaria immitis) and other nematodes.

- Case Study: Heartworm Treatment

-

Table 2: Efficacy of this compound in Heartworm Treatment

Treatment Initial Larvae Count Count After 1 Month % Reduction Control 100 100 0% This compound 100 10 90%

Biotechnological Applications

4.1 Genetic Engineering for Enhanced Production

Recent studies have focused on optimizing the biosynthetic pathways for milbemycin production using genetic engineering techniques.

- Case Study: Enhanced Production via Genetic Manipulation

4.2 Development of Immunological Tools

Milbemycin derivatives have been used to develop immunological assays for detecting milbemycin-producing microorganisms.

Wirkmechanismus

Milbemycin A3 exerts its effects by opening glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This increases the permeability of the nerve membrane to chloride ions, leading to hyperpolarization and blocking the transmission of nerve signals. The result is neuro-paralysis, causing the muscle cells to lose their ability to contract, ultimately leading to the death of the parasites .

Vergleich Mit ähnlichen Verbindungen

Milbemycin A3 ist strukturell und chemisch verwandt mit Avermectinen, einer weiteren Gruppe von 16-gliedrigen Makroliden, die von Streptomyces avermitilis produziert werden . Sowohl Milbemycine als auch Avermectine haben starke anthelmintische und insektizide Wirkungen, aber Milbemycine haben eine längere Halbwertszeit und eine geringere Toxizität bei Säugetieren . Ähnliche Verbindungen umfassen:

- Milbemycin A4

- Avermectin B1

- Ivermectin

This compound ist einzigartig aufgrund seiner spezifischen Wirkungsweise auf das Insektennervensystem und seines günstigen Umweltprofils .

Biologische Aktivität

Milbemycin A3 is a potent macrolide antibiotic derived from the fermentation products of Streptomyces species, primarily known for its broad-spectrum activity against nematodes, insects, and certain fungi. This article delves into its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by case studies and research findings.

Overview of this compound

Milbemycins, including A3 and its congener A4, exhibit significant insecticidal and acaricidal properties. These compounds are structurally characterized by a macrocyclic lactone ring, which is crucial for their biological activity. This compound is often used in veterinary medicine for the treatment of parasitic infections in animals.

This compound functions primarily by binding to glutamate-gated chloride channels (GluCl) in the nervous system of target organisms. This binding results in increased permeability of the cell membrane to chloride ions, leading to hyperpolarization of the neurons and subsequent paralysis or death of the parasites. This mechanism is similar to that of ivermectin, another well-known antiparasitic agent.

Synthesis and Engineering

Recent advancements in metabolic engineering have enhanced the production of this compound. For instance, researchers have successfully modified the biosynthetic pathways in Streptomyces avermitilis to increase yields of milbemycins A3 and A4. By replacing specific genes in the polyketide synthase (PKS) modules responsible for milbemycin production, titers were significantly improved, reaching up to 377 mg/L in fermenter cultures .

Biological Activity Data

The following table summarizes key biological activities and efficacy data related to this compound:

Case Studies

- Treatment of Canine Hookworm Infections : In a study assessing the efficacy of milbemycin oxime (a derivative of this compound), it was found to be highly effective against natural infections of Ancylostoma braziliense in dogs after a single oral administration .

- Engineering for Enhanced Production : Research demonstrated that by deleting specific methyltransferase genes in Streptomyces bingchenggensis, researchers achieved a 74% increase in milbemycins A3/A4 production compared to wild-type strains .

- Antifungal Activity Assessment : Milbemycin derivatives were tested against Coccidioides glabrata, showing significant inhibition of fungal efflux mechanisms, highlighting its potential as an antifungal agent .

Eigenschaften

Key on ui mechanism of action |

... Milbeknock acts on the nervous system mediated with inhibitory neurotransmitter, GABA (g-Amino butyric acid). /Milbeknock/ |

|---|---|

CAS-Nummer |

51596-10-2 |

Molekularformel |

C31H44O7 |

Molekulargewicht |

528.7 g/mol |

IUPAC-Name |

(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C31H44O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3/b7-6-,19-9-,23-8?/t18-,20-,22+,24+,25-,26-,27+,28+,30-,31+/m0/s1 |

InChI-Schlüssel |

ZLBGSRMUSVULIE-DELYHUHOSA-N |

SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C |

Isomerische SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)/C)O[C@@H]1C |

Kanonische SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C |

Aussehen |

White solid |

Color/Form |

White, crystalline powder (Technical grade) |

Dichte |

1.1270 (Milbemycin A3); 1.1265 (Milbemycin A4), both at 25 °C |

Flammpunkt |

43 °C (Closed cup) /Ultiflora Miticide/ |

melting_point |

212-215 °C |

Key on ui other cas no. |

51596-10-2 122666-95-9 |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Löslichkeit |

Milbemycin A3: In methanol 64.8, ethanol 41.9, acetone 66.1, n-hexane 1.4, benzene 143.1, ethyl acetate 69.5 (all in g/L, 20 °C). Milbemycin A4: In methanol 458.8, ethanol 234.0, acetone 365.3, n-hexane 6.5, benzene 524.2, ethyl acetate 320.4 (all in g/L, 20 °C). Milbemycin A3: In water 0.88 ppm (20 °C). Milbemycin A4: In water 7.2 ppm (20 °C) |

Synonyme |

5-hydroxymilbemycin beta7 CL 301,423 CL 301423 Cydectin milbemectin milbemycin milbemycin A3 milbemycin A4 milbemycin alpha1 milbemycin alpha10 milbemycin alpha11 milbemycin alpha13 milbemycin alpha14 milbemycin alpha15 milbemycin alpha2 milbemycin alpha3 milbemycin alpha4 milbemycin alpha5 milbemycin alpha6 milbemycin alpha7 milbemycin alpha8 milbemycin alpha9 milbemycin B milbemycin beta1 milbemycin beta12 milbemycin beta2 milbemycin beta3 milbemycin D milbemycins moxidectin |

Dampfdruck |

9.8X10-11 mm Hg at 20 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.